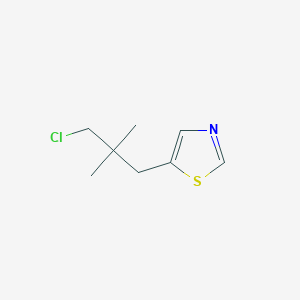
5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a 3-chloro-2,2-dimethylpropyl group Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethylpropylamine with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring. The reaction mixture is then heated to a suitable temperature to promote cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Applications De Recherche Scientifique
5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,2,3-thiadiazolidine: This compound has a similar structure but contains a thiadiazolidine ring instead of a thiazole ring.
3-Chloro-2,2-dimethylpropyl phenyl sulfide: This compound features a phenyl group instead of a thiazole ring.
Uniqueness
5-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is unique due to its specific substitution pattern and the presence of both a thiazole ring and a 3-chloro-2,2-dimethylpropyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H12ClNS |
|---|---|
Poids moléculaire |
189.71 g/mol |
Nom IUPAC |
5-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-8(2,5-9)3-7-4-10-6-11-7/h4,6H,3,5H2,1-2H3 |
Clé InChI |
COXJSOVXCZMDBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CN=CS1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


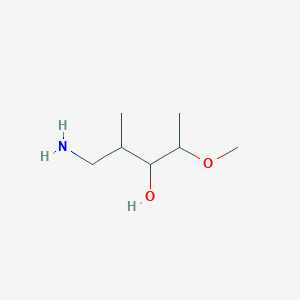


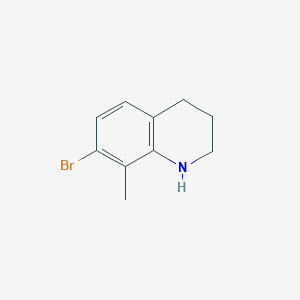

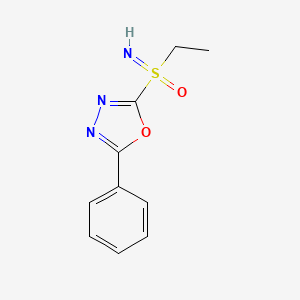
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
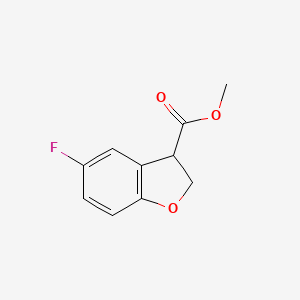
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
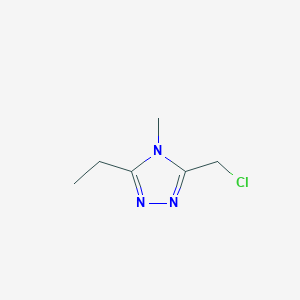
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)
